3-(2,4-Dimethoxyphenyl)propanal

Description

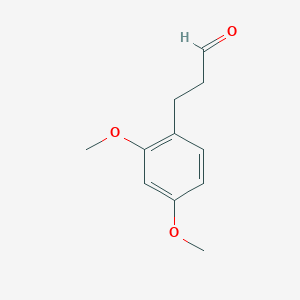

3-(2,4-Dimethoxyphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 2,4-dimethoxyphenyl group. The compound’s structure consists of a three-carbon chain terminating in an aldehyde group, with the phenyl ring bearing methoxy (-OCH₃) substituents at the 2- and 4-positions. This arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The compound is of interest in organic synthesis, particularly in the preparation of chalcones, heterocycles, and ligands for pharmaceutical applications .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)propanal |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

VIWAFQTWDYIDFC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(3,4-Dimethoxyphenyl)propanal

- Structure : Differs in the methoxy substituent positions (3,4- vs. 2,4-dimethoxy).

- Synthesis : Both isomers are synthesized via palladium-catalyzed cross-coupling reactions. For 3-(3,4-dimethoxyphenyl)propanal (225l), 4-iodo-1,2-dimethoxybenzene is reacted under conditions similar to its 2,4-isomer, yielding 75% product .

Functional Group Variants

3-(3-Trifluoromethylphenyl)propanal

- Key Difference : The phenyl group bears a strong electron-withdrawing trifluoromethyl (-CF₃) group instead of methoxy.

- Reactivity : The -CF₃ group increases electrophilicity at the aldehyde, making it more reactive in condensations. An optimized synthesis for this compound achieves 85% yield via reductive alkylation .

- Applications : Used in agrochemicals due to its stability under harsh conditions .

- 4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl)propanal Key Difference: Hydroxyl (-OH) groups replace methoxy substituents. The hydroxyl groups facilitate hydrogen bonding in receptor interactions .

Chalcone Derivatives

- (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

- Structure : A chalcone with dual dimethoxyphenyl groups and an α,β-unsaturated ketone.

- Crystallography : Near-planar geometry with intramolecular C–H⋯O hydrogen bonding, enhancing thermal stability .

- Biological Activity : Chalcones with 2,4-dimethoxy substitution show moderate inhibition (38.16%) of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), a malaria drug target .

Heterocyclic Derivatives

- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid

Data Tables

Key Findings and Implications

Substituent Position : The 2,4-dimethoxy configuration offers balanced electron donation, favoring applications in ligand design, while 3,4-dimethoxy derivatives may enhance steric effects in catalysis .

Functional Group Impact : Aldehydes exhibit higher reactivity than ketones or acids, enabling diverse condensations. Hydroxyl groups improve receptor binding but reduce metabolic stability compared to methoxy .

Biological Relevance : Chalcone derivatives with 2,4-dimethoxy groups show promise as antimalarials, though propanal itself may require derivatization for enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.